Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-amino-3-ethylpentan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile, participating in various nucleophilic addition and substitution reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound and facilitating its use as a protecting group for amines .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl 3-(2-aminoethoxy)propanoate
Uniqueness
Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is unique due to its specific structural features, such as the presence of both tert-butyl and amino groups, which confer distinct reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and as a versatile intermediate in various chemical reactions .
Properties
Molecular Formula |
C12H26N2O2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-3-ethylpentan-2-yl)carbamate |
InChI |
InChI=1S/C12H26N2O2/c1-6-9(7-2)10(8-13)14-11(15)16-12(3,4)5/h9-10H,6-8,13H2,1-5H3,(H,14,15) |
InChI Key |
CFLRUVMDIYLFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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